2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
CAS No.: 902584-84-3
Cat. No.: VC6661197
Molecular Formula: C28H28N2O4S
Molecular Weight: 488.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902584-84-3 |
|---|---|
| Molecular Formula | C28H28N2O4S |
| Molecular Weight | 488.6 |
| IUPAC Name | 2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C28H28N2O4S/c1-4-20-8-11-22(12-9-20)29-27(31)18-30-17-26(35(33,34)23-13-6-19(3)7-14-23)28(32)24-16-21(5-2)10-15-25(24)30/h6-17H,4-5,18H2,1-3H3,(H,29,31) |
| Standard InChI Key | AYXDQKONTFSMRD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)CC)S(=O)(=O)C4=CC=C(C=C4)C |
Introduction
The compound 2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic molecule featuring a quinoline core structure. It incorporates a sulfonyl moiety and a phenylacetamide side chain, enhancing its chemical reactivity and potential pharmacological properties. This compound belongs to the class of quinolone derivatives, which are widely recognized for their applications in medicinal chemistry, particularly as antimicrobial agents.
Biological Activities and Potential Applications
Quinolone derivatives are known for their antimicrobial properties. The specific biological activities of 2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide would depend on its interactions with biological targets, such as enzymes and receptors. Understanding these interactions is crucial for elucidating its potential therapeutic applications.
Research Findings and Future Directions
While specific research findings on 2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide are not available, studies on similar quinolone derivatives highlight their potential in medicinal chemistry. Future research should focus on characterizing its biological activities and exploring its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume